molecular formula C20H19NO4S B411098 2,5-DIMETHYL-N~1~-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-1-BENZENESULFONAMIDE

2,5-DIMETHYL-N~1~-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-1-BENZENESULFONAMIDE

Cat. No.: B411098
M. Wt: 369.4g/mol
InChI Key: YFCIIHIUGKFPFG-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N~1~-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structural features It contains a dibenzofuran moiety, which is a fused tricyclic system, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N~1~-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the dibenzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the aromatic rings using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the purification of intermediates through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the dibenzofuran moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, which can be harnessed in drug design.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound might lead to new drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N~1~-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-1-BENZENESULFONAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzenesulfonamide: Lacks the dibenzofuran moiety, making it less complex and potentially less versatile.

    N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide: Similar structure but without the methyl groups, which might affect its reactivity and applications.

Uniqueness

The presence of both the dibenzofuran moiety and the sulfonamide group in 2,5-DIMETHYL-N~1~-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-1-BENZENESULFONAMIDE makes it unique. The methyl groups add further complexity, potentially enhancing its reactivity and making it a more versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4g/mol

IUPAC Name

2,5-dimethyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H19NO4S/c1-12-6-7-13(2)19(10-12)26(23,24)21-14-8-9-17-15(11-14)20-16(22)4-3-5-18(20)25-17/h6-11,21H,3-5H2,1-2H3

InChI Key

YFCIIHIUGKFPFG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4

Origin of Product

United States

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